Aminochrome

Descripción general

Descripción

Aminochrome is an endogenous compound formed during the synthesis of neuromelanin in dopaminergic neurons12. It has been suggested as a neurotoxin responsible for the degeneration of dopaminergic neurons in Parkinson’s disease (PD)34.

Synthesis Analysis

Aminochrome is formed inside neuromelanin-containing dopaminergic neurons during neuromelanin synthesis4. The reaction mechanism of dopamine autoxidation has been studied using quantum chemical methods5. The rate-limiting step is the formation of a hydroxide ion6.

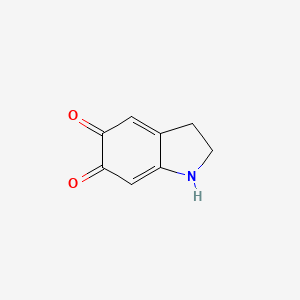

Molecular Structure Analysis

The chemical and physical properties of aminochrome suggest that the zwitterionic form of the molecule makes the major contribution to its structure7.

Chemical Reactions Analysis

Aminochrome can undergo a spontaneous internal oxidation-reduction process, forming a pharmacologically inert aminochrome6. The rate of rearrangement of aminochrome has been measured in water, aqueous sodium hydroxide, and aqueous zinc acetate7.

Aplicaciones Científicas De Investigación

Protective Role of Autophagy in Neurodegeneration : Aminochrome has been linked to cell death in dopaminergic neurons, a key factor in Parkinson's disease. Autophagy, a cellular degradation process, plays a protective role against aminochrome-induced cell death. This insight provides a potential avenue for therapeutic intervention in Parkinson's disease (Paris et al., 2011).

Inhibition of Protein Synthesis : Aminochrome also shows inhibitory effects on protein synthesis, as evidenced in studies with Escherichia coli. This suggests a broader impact of aminochrome in biological systems, beyond its role in neurodegeneration (Shafritz, Goodwin, & Weissbach, 1969).

Model for Studying Parkinson’s Disease : Aminochrome serves as a valuable experimental model for studying the degeneration of dopaminergic neurons in Parkinson's disease. It provides a closer mimic of the neurodegenerative process occurring in the disease compared to other neurotoxins (Paris et al., 2007).

Impact on Mitochondrial Function : Aminochrome induces mitochondrial dysfunction, which is a significant factor in neurodegenerative diseases. Research indicates that this dysfunction can be mitigated, suggesting potential therapeutic strategies (Huenchuguala, Muñoz, & Segura-Aguilar, 2017).

Toxicity Mechanisms : The toxicity of aminochromes, including aminochrome, largely depends on the production of reactive oxygen species and their interaction with cellular components. Understanding these mechanisms is vital for developing neuroprotective strategies (Bindoli, Rigobello, & Galzigna, 1989).

Neuroinflammatory Effects : Aminochrome can induce glial activation and neuroinflammation, which are significant factors in the progression of Parkinson's disease. This aspect of aminochrome's action further underscores its relevance as a model for studying neurodegenerative processes (Santos et al., 2017).

Safety And Hazards

Direcciones Futuras

Since aminochrome is an endogenous molecule derived from dopamine oxidation present in the targeted neurons in PD, it has potential as a useful preclinical model to find anti-inflammatory and neuroprotective drugs for PD34. Further research is needed to fully understand the role of aminochrome in neurodegenerative diseases and its potential therapeutic implications.

Propiedades

IUPAC Name |

2,3-dihydro-1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEURYRPQDIBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=O)C(=O)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218186, DTXSID301317231 | |

| Record name | Dopaminechrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopaminochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dopaminechrome | |

CAS RN |

39984-17-3, 67992-45-4 | |

| Record name | Aminochrome 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopaminechrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopaminechrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopaminochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)

![ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B613751.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)

![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)

![4-cis-[(Boc)2-guanidino]cyclohexane carboxylic acid](/img/no-structure.png)

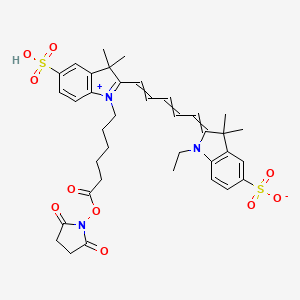

![(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B613763.png)